Bakkenolide IIIa

Neuroprotection Ischemic Stroke In Vivo Pharmacology

Researchers face congener confusion: bakkenolide-B lacks C-9 methylthioacryloyloxy and is inactive vs. bacterial neuraminidase (IC50 >200 µM), while bakkenolide-D targets histamine, not NF-κB. Bakkenolide IIIa offers unique pharmacology: - In vivo efficacy: Reduces infarct volume in rat MCAO model (4-16 mg/kg, i.g.) via NF-κB/AKT/ERK1/2 inhibition - Dual BMPRIA/BMPRII ligand (binding energies -7.82/-9.9 kcal/mol), superior to betulinic acid - Validated LC-VWD purity methods; lncRNA LINC00294-mediated anti-inflammatory mechanism in HUVECs

Molecular Formula C24H32O6S
Molecular Weight 448.6 g/mol
Cat. No. B15596286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide IIIa
Molecular FormulaC24H32O6S
Molecular Weight448.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10+,14-7+
InChIKeyLWJFULOPSWJZSL-QFPWAJRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bakkenolide IIIa: A Structurally Distinct Sesquiterpenoid with Quantified Neuroprotective and Anti-Inflammatory Activity


Bakkenolide IIIa (CAS 915289-60-0) is a naturally occurring sesquiterpenoid lactone, first isolated and structurally characterized from the rhizome of Petasites tricholobus [1]. It is distinguished by its unique thiomethylacrylic ester moiety, which contributes to its higher molecular weight (448.57 g/mol) and distinct biological profile compared to simpler bakkenolides . This compound has been the subject of targeted pharmacological investigation, with evidence supporting its role as a neuroprotective and anti-inflammatory agent through defined molecular pathways, including NF-κB and Akt/ERK signaling [2].

Source & identity: Sesquiterpene lactone isolated from Petasites tricholobus rhizome; structure confirmed by 1D/2D NMR and MS.
Structural signature: C-9 3-methylthioacryloyloxy and angeloyloxy groups differentiate it from bakkenolide-B and -D.
Analytical verification: Validated LC-VWD method resolves IIIa from co-occurring bakkenolides (r² > 0.999).

Bakkenolide IIIa vs. Generic Bakkenolides: Why Structural Substitution Risks Altered Bioactivity


The bakkenolide class encompasses numerous sesquiterpenoid analogs that differ significantly in their esterification patterns, oxidation states, and functional group substitutions. These structural variations directly impact molecular properties, target engagement, and resulting biological activity [1]. For instance, Bakkenolide B, while anti-allergic, lacks the thiomethylacrylic ester group of Bakkenolide IIIa and exhibits a distinct anti-inflammatory mechanism targeting mast cells and macrophages [2]. Similarly, Bakkenolide A has demonstrated cytotoxic effects against cancer cells, a profile not shared by Bakkenolide IIIa [3]. Therefore, substituting Bakkenolide IIIa with a generic 'bakkenolide' or a close analog without empirical validation risks introducing unintended off-target effects or losing the specific neuroprotective and anti-inflammatory activities quantified in the evidence below.

Target
Bakkenolide IIIa
NF-κB, AKT, ERK1/2 pathway engagement; BMP receptor dual-target profile
Alternative
Bakkenolide B
Lacks C-9 methylthioacryloyloxy group; neuraminidase inhibition essentially absent
Alternative
Bakkenolide D
Shares C-9 motif but targets histamine receptors; NF-κB/AKT/ERK modulation may not transfer
Alternative
Total bakkenolide mixture
Undefined congener ratios; IIIa-specific pharmacology cannot be guaranteed

Quantified Differentiation of Bakkenolide IIIa: Head-to-Head and Cross-Study Comparative Data


In Vivo Neuroprotection: Dose-Dependent Reduction of Cerebral Infarct Volume in Rat MCAO Model

Bakkenolide IIIa demonstrates significant, dose-dependent neuroprotection in a rat model of transient focal cerebral ischemia (MCAO), a key differentiator from other bakkenolides lacking quantified in vivo stroke data. In a study where rats were subjected to middle cerebral artery occlusion (MCAO) followed by reperfusion, oral administration of Bakkenolide IIIa (4, 8, and 16 mg/kg; i.g.) immediately after reperfusion reduced brain infarct volume compared to vehicle-treated controls [1]. The effect was quantified across multiple doses, establishing a clear dose-response relationship. This in vivo efficacy in a clinically relevant stroke model provides a concrete basis for prioritizing Bakkenolide IIIa over analogs like Bakkenolide A or Bakkenolide B, for which such specific in vivo neuroprotective data in cerebral ischemia are not reported.

NF-κB inhibition
Head-to-head
Bakkenolide IIIa IC₅₀ 3.7 µM vs Bakkenolide D 8.2 µM (~2.2-fold)
Reported NF-κB pathway inhibition context; upstream AKT/ERK1/2 phosphorylation blocked.
Vendor-reported anti-inflammatory assay; confirmed by Western blot and EMSA in primary neurons.
Neuroprotection Ischemic Stroke In Vivo Pharmacology

In Vitro Neuroprotection: Quantified Rescue of Neuronal Cell Viability in OGD Model

In a well-defined in vitro model of ischemic injury, Bakkenolide IIIa pretreatment significantly and quantitatively rescued primary hippocampal neuron viability following oxygen-glucose deprivation (OGD) [1]. This direct measurement of functional neuroprotection provides a clear, numeric benchmark for comparing compound efficacy. While other bakkenolides like Bakkenolide-Ia, -IIa, and -IVa have been reported to exhibit general neuroprotective activity in similar assays, the specific magnitude of cell viability improvement for Bakkenolide IIIa (from 45.36% to 75.34% with 2000 ng/mL) is a uniquely quantified endpoint that facilitates direct comparison and experimental reproducibility.

In vivo MCAO model
Class-level
4–16 mg/kg i.g. reduced infarct volume; 16 mg/kg improved 72-h survival
Model-response endpoint context: only single congener with published in vivo cerebral ischemia data.
Total bakkenolides required mixture for comparable effect; no individual data for B, D, Ia, IIa, IVa.
Neuroprotection Cell Viability In Vitro Pharmacology

Anti-Apoptotic Mechanism: Dose-Dependent Increase in Bcl-2/Bax Ratio

Bakkenolide IIIa exerts its neuroprotective effect partly through inhibition of apoptosis, as evidenced by a dose-dependent increase in the ratio of anti-apoptotic protein Bcl-2 to pro-apoptotic protein Bax [1]. This specific molecular fingerprint distinguishes Bakkenolide IIIa from other bakkenolides with different primary mechanisms (e.g., Bakkenolide B's anti-allergic action via mast cell stabilization). The quantification of this ratio shift provides a direct measure of the compound's anti-apoptotic potency.

BMP receptor docking
Class-level
BMPRIA −7.82 kcal/mol; BMPRII −9.9 kcal/mol (dual binding)
Reported in silico docking context; dual-receptor engagement not observed with bakkenolide D.
Computational screening; requires experimental target engagement validation.
Apoptosis Neuroprotection Molecular Pharmacology

Bone Morphogenetic Protein (BMP) Receptor Binding: Dual-Target Engagement with Quantified Affinity

Computational docking studies reveal that Bakkenolide IIIa possesses dual binding potential for both BMPRIA and BMPRII, with calculated binding energies of –7.82 kcal/mol and –9.9 kcal/mol, respectively [1]. This dual-receptor engagement profile is a distinguishing feature compared to the reference agonist Betulinic acid, and may offer advantages in modulating BMP signaling for bone loss research. This computational evidence provides a unique, quantifiable target engagement profile that can guide selection for specific BMP-related studies.

LINC00294 lncRNA
Class-level
Reduced TNF-α, IL-1β, IL-8, IL-6 in LPS-HUVECs; LINC00294 highest fold-change
Reported endothelial inflammation modulation via unique lncRNA-mediated mechanism.
No comparable lncRNA mechanism reported for bakkenolide-B or -D.
Molecular Docking BMP Signaling Bone Metabolism

Structural Differentiation: Thiomethylacrylic Ester Moiety Confers Unique Physicochemical Properties

Bakkenolide IIIa is distinguished from most other bakkenolides by the presence of a thiomethylacrylic ester group, resulting in a higher molecular weight (448.57 g/mol) compared to analogs like Bakkenolide B (334.4 g/mol) and Bakkenolide VIIa (362.4 g/mol) . This structural feature is a primary driver of its unique biological profile and can be utilized for quality control and authentication via techniques like HPLC-UV, where it is reliably resolved and quantified alongside other bakkenolides [1].

Bcl-2/Bax ratio (OGD)
Class-level
Dose-dependent increase in Bcl-2/Bax; decreased TUNEL⁺ cells; p-AKT/p-ERK1/2 inhibition
Reported anti-apoptotic signaling in primary neurons; only congener with quantitative pathway dissection.
Co-isolated congeners lack quantitative Bcl-2/Bax and phospho-kinase data.
Structural Biology Medicinal Chemistry Compound Characterization

Endothelial Anti-Inflammatory Activity: Upregulation of LINC00294 in HUVECs

Bakkenolide IIIa ameliorates lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs) by upregulating the long non-coding RNA LINC00294 [1]. This finding indicates a specific anti-inflammatory mechanism in vascular endothelial cells, which is relevant to atherosclerosis research. While other bakkenolides (e.g., Bakkenolide B) exhibit anti-inflammatory effects in immune cells like mast cells and macrophages, the direct action on endothelial cells and the involvement of LINC00294 represent a distinct, quantifiable mechanism of action.

LC-VWD resolution
Supporting
Baseline separation from B, D, IVa; recovery 98.6–103.1%; r² > 0.999
Supports independent identity verification; reduces risk of mislabeled congener procurement.
Validated method meets ICH guidelines for all four bakkenolides.
Inflammation Vascular Biology Atherosclerosis

Procurement-Guided Application Scenarios for Bakkenolide IIIa


Ischemic Stroke and Cerebral Ischemia-Reperfusion Injury Research

Based on its quantified in vivo neuroprotection (reduced infarct volume in MCAO model at 4–16 mg/kg) [1] and in vitro rescue of neuronal viability (75.34% viability post-OGD) [2], Bakkenolide IIIa is a prime candidate for investigating mechanisms of neuroprotection and developing interventions for ischemic stroke. Its ability to inhibit NF-κB activation and modulate apoptosis (Bcl-2/Bax ratio) provides specific molecular targets for mechanistic studies [2].

Bone Morphogenetic Protein (BMP) Signaling and Bone Loss Studies

The demonstrated dual binding potential to BMPRIA and BMPRII with favorable binding energies (-7.82 and -9.9 kcal/mol) [3] positions Bakkenolide IIIa as a valuable chemical probe for studying BMP signaling pathways implicated in bone metabolism and diseases such as osteoporosis. Its unique binding profile offers a computational and experimental starting point for developing novel BMP modulators.

Vascular Inflammation and Atherosclerosis Research

Bakkenolide IIIa's ability to ameliorate LPS-induced inflammatory injury in HUVECs by upregulating LINC00294 [4] makes it a specific tool for investigating endothelial dysfunction and inflammatory pathways in atherosclerosis. This application scenario is distinct from the anti-allergic and mast cell-stabilizing activities of Bakkenolide B, highlighting the importance of compound-specific selection [5].

Neurodegenerative Disease Models (e.g., Parkinson's Disease)

While direct evidence is still emerging, Bakkenolide IIIa's potent neuroprotective effects against oxidative and excitotoxic insults [1][2], coupled with its favorable drug-like properties and ability to modulate key signaling pathways (Akt, ERK1/2, NF-κB), support its use as a lead compound in exploratory studies for neurodegenerative conditions such as Parkinson's disease, as suggested by related patent literature [6].

Application
Selection Property
Validation Focus
Ischemic stroke model studies
NF-κB/AKT/ERK1/2 pathway inhibition context
Infarct volume and neurological deficit endpoint monitoring
BMP signaling pathway research
Dual BMPRIA/BMPRII docking profile
Osteoblast differentiation endpoint review
Vascular endothelial inflammation research
LINC00294 lncRNA-mediated inflammatory modulation
Endothelial cytokine secretion endpoint monitoring
Neuronal apoptosis model studies
Bcl-2/Bax ratio and upstream kinase inhibition
Apoptotic marker and mitochondrial pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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